molecular formula C9H9IO B12969413 1-(3-Iodo-5-methylphenyl)ethanone CAS No. 52107-81-0

1-(3-Iodo-5-methylphenyl)ethanone

Cat. No.: B12969413
CAS No.: 52107-81-0
M. Wt: 260.07 g/mol
InChI Key: HVNHVXAGAHOCBL-UHFFFAOYSA-N
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Description

1-(3-Iodo-5-methylphenyl)ethanone is an organic compound with the molecular formula C9H9IO It is a derivative of acetophenone, where the phenyl ring is substituted with an iodine atom at the 3-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Iodo-5-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the iodination of 3-methylacetophenone. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an acidic medium to introduce the iodine atom at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(3-Iodo-5-methylphenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azides or nitriles.

    Oxidation: 3-Iodo-5-methylbenzoic acid.

    Reduction: 1-(3-Iodo-5-methylphenyl)ethanol.

Scientific Research Applications

1-(3-Iodo-5-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Iodo-5-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets through its iodine and carbonyl groups, affecting various biochemical pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Iodo-2-methylphenyl)ethanone
  • 1-(3-Iodo-4-methylphenyl)ethanone
  • 1-(3-Iodo-5-methylphenyl)propanone

Uniqueness

1-(3-Iodo-5-methylphenyl)ethanone is unique due to the specific positioning of the iodine and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different chemical and biological properties compared to its isomers .

Properties

CAS No.

52107-81-0

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

1-(3-iodo-5-methylphenyl)ethanone

InChI

InChI=1S/C9H9IO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5H,1-2H3

InChI Key

HVNHVXAGAHOCBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)I)C(=O)C

Origin of Product

United States

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